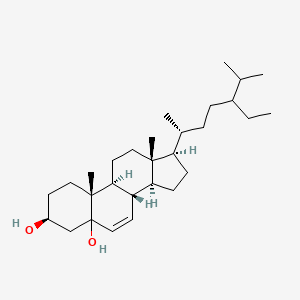
24-Ethylcholest-6-ene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-ethylcholest-6-ene-3,5-diol is a polyoxygenated sterol, a type of organic molecule that is commonly found in various natural sources such as marine sponges and mushrooms. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a double bond in the sterol backbone. It is of interest in scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-ethylcholest-6-ene-3,5-diol typically involves multiple steps, starting from simpler sterol precursors. One common approach is the oxidation of 24-ethylcholest-6-ene to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as marine sponges or mushrooms. This process typically includes solvent extraction, chromatography, and crystallization to isolate the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
24-ethylcholest-6-ene-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the sterol backbone can be reduced to form saturated sterols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 24-ethylcholest-6-ene-3,5-dione.
Reduction: Formation of 24-ethylcholestane-3,5-diol.
Substitution: Formation of 24-ethylcholest-6-ene-3,5-dichloride.
Scientific Research Applications
24-ethylcholest-6-ene-3,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex sterols and steroids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The biological effects of 24-ethylcholest-6-ene-3,5-diol are mediated through its interaction with cell membranes and various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound may interact with specific receptors or enzymes, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
24-ethylcholest-6-ene-3,5-diol can be compared with other similar polyoxygenated sterols, such as:
- 24-ethylcholest-8-ene-3,5,6,7-tetraol
- 24-ethylcholest-8(14)-ene-3,5,6,7-tetraol
- Ergosta-7,22-diene-3,5,6,9,14-pentol
These compounds share similar structural features but differ in the position and number of hydroxyl groups and double bonds. The unique structure of this compound, with hydroxyl groups at the 3 and 5 positions and a double bond at the 6 position, contributes to its distinct biological activities and applications .
Properties
Molecular Formula |
C29H50O2 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |
InChI |
InChI=1S/C29H50O2/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-23-13-17-29(31)18-22(30)12-16-28(29,6)26(23)14-15-27(24,25)5/h13,17,19-26,30-31H,7-12,14-16,18H2,1-6H3/t20-,21?,22+,23+,24-,25+,26+,27-,28-,29?/m1/s1 |
InChI Key |
CIZGZRCBMJRIFK-VRGDKWBFSA-N |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4([C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















